3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an amino group, and a tert-butyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino group and the tert-butyl ester group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The choice of raw materials and optimization of reaction conditions are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: A similar compound used in polymer synthesis and biomedical research.
N-(3-Aminopropyl)methacrylamide hydrochloride: Another related compound with applications in polymer chemistry and materials science.
Uniqueness
3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester stands out due to its unique combination of functional groups and structural features. This uniqueness allows for specific interactions and applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
tert-butyl 3-[[(2S)-2-aminopropanoyl]-ethylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-18(13(19)11(2)16)12-8-7-9-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWJMVNHRLAWEA-PXYINDEMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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